3,6-dihydroxy-6-methyl-N,4-diphenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide
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Overview
Description
6-HYDROXY-6-METHYL-3-OXO-N,4-DIPHENYL-2,3,4,5,6,7-HEXAHYDRO-1H-INDAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-6-METHYL-3-OXO-N,4-DIPHENYL-2,3,4,5,6,7-HEXAHYDRO-1H-INDAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dibromo-3-methoxy-1,4-dianiline with propargylic alcohol in the presence of palladium acetate and a phosphine ligand can lead to the formation of the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-6-METHYL-3-OXO-N,4-DIPHENYL-2,3,4,5,6,7-HEXAHYDRO-1H-INDAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-HYDROXY-6-METHYL-3-OXO-N,4-DIPHENYL-2,3,4,5,6,7-HEXAHYDRO-1H-INDAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules share structural similarities and biological activities.
Isoxazole Derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
6-HYDROXY-6-METHYL-3-OXO-N,4-DIPHENYL-2,3,4,5,6,7-HEXAHYDRO-1H-INDAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
6-hydroxy-6-methyl-3-oxo-N,4-diphenyl-2,4,5,7-tetrahydro-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c1-21(27)12-15-17(19(25)24-23-15)16(13-8-4-2-5-9-13)18(21)20(26)22-14-10-6-3-7-11-14/h2-11,16,18,27H,12H2,1H3,(H,22,26)(H2,23,24,25) |
InChI Key |
MFCMYLBYJQIUHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C1C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C(=O)NN2)O |
Origin of Product |
United States |
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